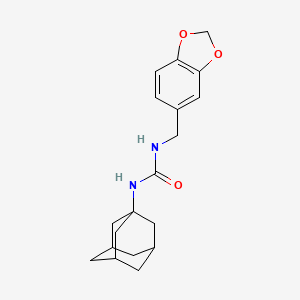
N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea
Übersicht
Beschreibung
N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea, also known as ABDU, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. ABDU is a highly selective inhibitor of the enzyme soluble adenylyl cyclase (sAC), which plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. The unique properties of ABDU make it a promising tool for investigating the physiological and biochemical effects of sAC inhibition.
Wirkmechanismus
N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea acts as a highly selective inhibitor of sAC, binding to the enzyme's catalytic site and preventing the conversion of ATP to cAMP. This inhibition of sAC activity leads to a decrease in intracellular cAMP levels, which can have downstream effects on various physiological processes. The specificity of this compound for sAC makes it a valuable tool for investigating the specific role of this enzyme in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of sAC by this compound has been shown to have a variety of biochemical and physiological effects. Inhibition of sAC has been shown to decrease cAMP levels in sperm cells, leading to a decrease in motility and subsequent fertilization potential. In cardiac cells, sAC inhibition has been shown to decrease heart rate and contractility, suggesting a role for sAC in regulating cardiac function. Additionally, sAC has been implicated in the regulation of ion channels and neurotransmitter release in the brain, making this compound a potential tool for investigating these processes as well.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea as a research tool has several advantages and limitations. One advantage is its high selectivity for sAC, allowing for the investigation of the specific role of this enzyme in various physiological processes. Additionally, the synthesis of this compound has been optimized to produce high yields of pure compound, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, as sAC is not the only enzyme that can convert ATP to cAMP. Additionally, the effects of sAC inhibition may vary depending on the cell type and experimental conditions, making careful experimental design and interpretation necessary.
Zukünftige Richtungen
There are several potential future directions for the use of N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea in scientific research. One direction is the investigation of the role of sAC in various neurological processes, such as the regulation of ion channels and neurotransmitter release. Additionally, this compound may be useful in investigating the role of sAC in various disease states, such as heart failure or infertility. Finally, the development of more selective inhibitors of sAC may allow for even more precise investigation of the specific role of this enzyme in various physiological processes.
Synthesemethoden
The synthesis of N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea involves a multi-step process that begins with the reaction of 1,3-benzodioxole with 1-adamantanamine to form a benzodioxole-amine intermediate. This intermediate is then reacted with isocyanate to produce the final this compound product. The synthesis of this compound has been optimized to produce high yields of pure compound, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-(1,3-benzodioxol-5-ylmethyl)urea has been used in a variety of research applications to investigate the role of sAC in various physiological processes. One such application is in the study of sperm motility, where sAC has been shown to play a crucial role in regulating cAMP levels and subsequent flagellar movement. This compound has been used to selectively inhibit sAC in sperm cells, allowing for the investigation of the specific role of sAC in this process. Additionally, this compound has been used in studies of cardiac function, where sAC has been implicated in the regulation of heart rate and contractility.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(20-10-12-1-2-16-17(6-12)24-11-23-16)21-19-7-13-3-14(8-19)5-15(4-13)9-19/h1-2,6,13-15H,3-5,7-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXOBFPBUZPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329636 | |
| Record name | 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
351162-26-0 | |
| Record name | 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-fluoro-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4995121.png)
![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995123.png)

![1-[2-(1-adamantyloxy)-2-oxoethyl]pyridinium chloride](/img/structure/B4995133.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4995134.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-ol](/img/structure/B4995157.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine](/img/structure/B4995188.png)
![3-amino-6,6-dimethyl-2-(4-nitrobenzyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4995196.png)
![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)

![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)